N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the reaction of the intermediate with 2,4-dimethylphenyl isocyanate under controlled conditions.
Addition of the (3-Methylbenzyl)sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide: shares similarities with other sulfonyl glycinamides and thiol-containing compounds.
N~2~-(2,4-dimethylphenyl)-N-{2-[(benzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide: Similar structure but lacks the methyl group on the benzyl ring.
N~2~-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(tosyl)glycinamide: Contains a tosyl group instead of a phenylsulfonyl group.
Uniqueness
The uniqueness of N2-(2,4-dimethylphenyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both sulfonyl and sulfanyl groups, along with the aromatic rings, makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C26H30N2O3S2 |
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Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-8-7-9-23(17-20)19-32-15-14-27-26(29)18-28(25-13-12-21(2)16-22(25)3)33(30,31)24-10-5-4-6-11-24/h4-13,16-17H,14-15,18-19H2,1-3H3,(H,27,29) |
InChI Key |
IBZABHAMIAOUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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